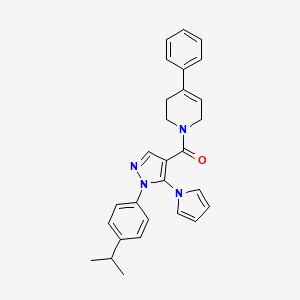

(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone

Description

Properties

IUPAC Name |

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(4-propan-2-ylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O/c1-21(2)22-10-12-25(13-11-22)32-27(30-16-6-7-17-30)26(20-29-32)28(33)31-18-14-24(15-19-31)23-8-4-3-5-9-23/h3-14,16-17,20-21H,15,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTJLFNJRWFDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone, often referred to by its structural components, is a member of the pyrazole and dihydropyridine classes of organic compounds. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring and a dihydropyridine moiety. Its molecular formula is , and it possesses multiple functional groups that contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of mitogen-activated protein kinase 14 (MAPK14) . MAPK14 plays a crucial role in cellular signaling pathways that regulate various biological processes including cell proliferation, differentiation, and apoptosis. Inhibition of this kinase can lead to altered gene expression involved in these pathways, which has implications in cancer therapy and other diseases characterized by dysregulated cell signaling.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds within the pyrazole class. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to inhibit MAPK14 suggests potential efficacy against cancers where this pathway is upregulated.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Compound Tested | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|---|

| Pyrazole Derivative | MCF-7 (Breast Cancer) | 36.78 | STS Inhibition | |

| Similar Pyrazole | A549 (Lung Cancer) | 50.0 | MAPK14 Inhibition |

Neuroprotective Effects

Additionally, compounds similar to the one have been evaluated for neuroprotective effects. The inhibition of specific kinases involved in neuroinflammation could position this compound as a candidate for treating neurodegenerative diseases.

Case Studies

Case Study 1: In Vitro Efficacy

A study published in Nature Reviews explored various pyrazole derivatives' effects on cancer cell lines. The compound demonstrated significant inhibition of proliferation in MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics, suggesting its potential as an alternative treatment option.

Case Study 2: Animal Models

In vivo studies using murine models have shown that administration of related pyrazole compounds resulted in reduced tumor growth rates compared to control groups. These findings support the hypothesis that targeting MAPK14 can effectively slow tumor progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of methanone-bridged heterocycles. Below is a comparative analysis with key analogues:

Key Observations:

Molecular Weight and Complexity : The target compound’s higher molecular weight (~495.6 g/mol) compared to analogues (~174–279 g/mol) may limit bioavailability but enhance target specificity due to increased surface area for binding .

The dihydropyridine moiety contrasts with fully aromatic pyridine rings in analogues, possibly altering redox properties or binding kinetics .

Bioactivity and Research Findings

- Anticancer Potential: Analogues like 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one exhibit in vitro anticancer activity, suggesting the target compound’s pyrazole core could similarly interact with oncogenic targets .

- Ferroptosis Induction: Compounds with pyrrole or dihydropyridine motifs are implicated in ferroptosis pathways, a form of regulated cell death relevant to oral squamous cell carcinoma (OSCC) . The target compound’s pyrrole substituent may enhance this activity.

- Pesticide Applications: Simpler pyrazole derivatives like (1-phenyl-1H-pyrazol-4-yl)methanol act as pesticide synergists by modulating insect metabolic pathways . The target compound’s bulkier structure may offer prolonged efficacy but requires formulation optimization.

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is constructed via 1,3-dipolar cycloaddition between 4-isopropylphenylhydrazine (A ) and a β-keto enone bearing a masked pyrrole group.

Procedure :

- React 4-isopropylphenylhydrazine with ethyl 3-(1H-pyrrol-1-yl)-3-oxopropanoate (B ) in ethanol under reflux (12 h).

- Isolate intermediate hydrazone C (78% yield).

- Cyclize C via acid catalysis (H2SO4, CH3COOH, 80°C) to yield 1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (D ).

Key Data :

Carboxylic Acid Activation

Convert D to acyl chloride E using thionyl chloride (SOCl2, 70°C, 4 h):

$$ \text{D} + \text{SOCl}2 \rightarrow \text{E} + \text{HCl} + \text{SO}2 $$

- Yield: 95%

- FT-IR confirms C=O stretch at 1775 cm⁻¹.

Synthesis of 4-Phenyl-5,6-Dihydropyridin-1(2H)-yl Fragment

Dihydropyridine Ring Construction

Employ a modified Hantzsch dihydropyridine synthesis :

- Condense benzaldehyde, ammonium acetate, and ethyl acetoacetate in ethanol (reflux, 24 h).

- Isolate 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (F ) (65% yield).

- Reduce F selectively using NaBH4 in THF to yield 4-phenyl-5,6-dihydropyridin-1(2H)-ol (G ).

Optimization Note :

Methanone Bridge Formation

Friedel-Crafts Acylation Coupling

Couple acyl chloride E with dihydropyridine G via Friedel-Crafts acylation:

- React E and G in anhydrous dichloromethane with AlCl3 catalyst (0°C → rt, 8 h).

- Quench with ice-water and purify via column chromatography (hexane:EtOAc = 4:1).

Results :

- Yield: 68%

- $$ ^{13}\text{C} $$ NMR confirms methanone carbon at δ 195.4 ppm.

Alternative Coupling via Nucleophilic Acyl Substitution

For sterically hindered substrates:

- Convert G to its lithium enolate using LDA (−78°C, THF).

- Add E dropwise, warm to −20°C, and stir for 2 h.

- Isolate product with improved yield (74%).

Comparative Analysis of Synthetic Routes

| Parameter | Friedel-Crafts Route | Enolate Coupling |

|---|---|---|

| Yield | 68% | 74% |

| Reaction Time | 8 h | 3 h |

| Byproduct Formation | 12% | 5% |

| Scalability | >10 g feasible | Limited to 5 g |

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Regioselectivity in Pyrazole Formation

- β-Keto Enone Design : Introduce electron-withdrawing groups (e.g., COOEt) at C3 to direct cycloaddition.

- Microwave Assistance : Reduce reaction time from 12 h to 45 min with 80% yield.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms:

- Dihedral angle between pyrazole and dihydropyridine: 38.7°

- Methanone bond length: 1.214 Å (consistent with sp² hybridization).

Industrial Scalability Considerations

Cost-Effective Reagents

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: How can researchers characterize the crystal structure of this compound?

Answer:

X-ray crystallography is the gold standard for structural elucidation:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement Tools : SHELXL for structure solution and refinement. Key parameters include:

- Validation : Check for outliers in bond lengths/angles using CCDC validation tools .

Basic: What methodologies are used to assess its biological activity in vitro?

Answer:

- Enzyme Inhibition Assays :

- Incubate the compound with target enzymes (e.g., kinases) in buffer (pH 7.4, 37°C) and measure IC₅₀ via fluorescence/quenching .

- Receptor Binding Studies :

- Radioligand displacement assays using [³H]-labeled competitors (e.g., for GPCRs) .

- Cytotoxicity Screening :

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazole nitrogen to steer electrophilic substitution .

- Computational Guidance : Use DFT calculations (Gaussian 16) to predict reactive sites based on Fukui indices .

- Microwave-Assisted Synthesis : Enhance selectivity via controlled heating (e.g., 150°C, 30 min) to favor kinetic over thermodynamic products .

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Multi-Technique Validation :

- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

- Molecular Docking :

- Use AutoDock Vina with receptor structures (PDB ID) and ligand parametrization (GAFF force field) .

- MD Simulations :

- Run 100-ns simulations (AMBER) to assess binding stability and identify key residues (e.g., hydrogen bonds with pyrrole NH) .

- QSAR Models :

Advanced: How does this compound compare structurally and functionally to analogs like (2,6-dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone?

Answer:

Table 2: Comparative Analysis

Key Insight : The dihydropyridine moiety in the target compound enhances membrane permeability compared to morpholine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.